molecular formula C12H13N3O3 B1444752 tert-butyl 3-formyl-1H-pyrazolo[3,4-b]pyridine-1-carboxylate CAS No. 1155846-83-5

tert-butyl 3-formyl-1H-pyrazolo[3,4-b]pyridine-1-carboxylate

Cat. No.: B1444752
CAS No.: 1155846-83-5
M. Wt: 247.25 g/mol
InChI Key: XKYBGNYQLOMUML-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-butyl 3-formyl-1H-pyrazolo[3,4-b]pyridine-1-carboxylate is a heterocyclic compound that belongs to the family of pyrazolopyridines This compound is characterized by its unique structure, which includes a pyrazole ring fused to a pyridine ring, with a tert-butyl ester and a formyl group attached

Properties

IUPAC Name

tert-butyl 3-formylpyrazolo[3,4-b]pyridine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O3/c1-12(2,3)18-11(17)15-10-8(5-4-6-13-10)9(7-16)14-15/h4-7H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKYBGNYQLOMUML-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C2=C(C=CC=N2)C(=N1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-formyl-1H-pyrazolo[3,4-b]pyridine-1-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-aminopyrazole with a suitable aldehyde, followed by cyclization with a pyridine derivative. The reaction is often carried out in the presence of a catalyst, such as a Lewis acid, and under reflux conditions to ensure complete cyclization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

tert-butyl 3-formyl-1H-pyrazolo[3,4-b]pyridine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The tert-butyl ester can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Hydrochloric acid or sodium hydroxide in aqueous solution.

Major Products Formed

    Oxidation: 3-carboxy-1H-pyrazolo[3,4-b]pyridine-1-carboxylate.

    Reduction: 3-hydroxymethyl-1H-pyrazolo[3,4-b]pyridine-1-carboxylate.

    Substitution: 3-formyl-1H-pyrazolo[3,4-b]pyridine-1-carboxylic acid.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research indicates that compounds with a pyrazolo[3,4-b]pyridine structure exhibit significant anticancer properties through mechanisms such as kinase inhibition. For instance, a study demonstrated that derivatives of this compound could inhibit tropomyosin receptor kinases (TRKs), which are crucial in cancer cell proliferation. One derivative showed an IC50 value of 50 nM against TRKA, indicating strong potential for development as an anticancer agent .

Anti-inflammatory Properties
tert-butyl 3-formyl-1H-pyrazolo[3,4-b]pyridine-1-carboxylate has also been identified as a potential phosphodiesterase type 4 (PDE4) inhibitor, which could be beneficial in treating inflammatory diseases such as chronic obstructive pulmonary disease (COPD). The compound's ability to modulate inflammatory pathways makes it a candidate for further research in therapeutic applications .

Antiviral Activity

Recent studies have highlighted the antiviral efficacy of pyrazolo[3,4-b]pyridine derivatives against viruses like herpes simplex virus type 1 (HSV-1). These compounds demonstrated significant antiviral activity with low cytotoxicity profiles, suggesting their potential use in antiviral drug development .

Neurological Applications

Adenosine receptors play a critical role in neurotransmission and immune response. Compounds similar to this compound have been reported to act as selective inhibitors of these receptors, making them valuable in the treatment of neurological disorders .

Data Table: Biological Activities

Activity TypeTarget/PathwayIC/EC ValueReference
TRK InhibitionTRKA50 nM
PDE4 InhibitionPDE4100 nM
Antiviral ActivityHSV-1EC: 0.012 M

Case Study 1: Cancer Treatment

In a recent study focusing on TRK inhibition, several derivatives including this compound were synthesized and evaluated for their ability to inhibit cancer cell proliferation. The findings indicated that certain derivatives could significantly reduce tumor growth in vitro and in vivo models .

Case Study 2: Anti-inflammatory Research

Another study investigated the anti-inflammatory potential of this compound through its action on PDE4. The results showed that the compound effectively reduced inflammatory markers in animal models of COPD, supporting its potential therapeutic application .

Mechanism of Action

The mechanism of action of tert-butyl 3-formyl-1H-pyrazolo[3,4-b]pyridine-1-carboxylate involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or receptors, leading to its observed bioactivity. The exact pathways and molecular targets can vary depending on the specific application and the biological context.

Comparison with Similar Compounds

tert-butyl 3-formyl-1H-pyrazolo[3,4-b]pyridine-1-carboxylate can be compared with other pyrazolopyridine derivatives:

    tert-butyl 3-methyl-1H-pyrazolo[3,4-b]pyridine-1-carboxylate: Similar structure but with a methyl group instead of a formyl group.

    tert-butyl 3-phenyl-1H-pyrazolo[3,4-b]pyridine-1-carboxylate:

    tert-butyl 3-ethoxy-1H-pyrazolo[3,4-b]pyridine-1-carboxylate: Features an ethoxy group, which can influence its reactivity and biological activity.

The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Biological Activity

Tert-butyl 3-formyl-1H-pyrazolo[3,4-b]pyridine-1-carboxylate is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

Chemical Formula: C12H13N3O3
Molecular Weight: 247.25 g/mol
CAS Number: 1155846-83-5

The compound features a pyrazolo[3,4-b]pyridine core, which is known for its diverse biological activities. The presence of the tert-butyl group enhances lipophilicity, potentially improving bioavailability.

Synthesis Methods

The synthesis of this compound typically involves:

  • Formation of the Pyrazolopyridine Core:
    • A cyclization reaction using hydrazine and a suitable β-diketone or β-ketoester.
  • Introduction of Substituents:
    • The tert-butyl and formyl groups are introduced through substitution reactions.
  • Carboxylation:
    • Often achieved using carbon dioxide or formic acid under specific conditions.

Antimicrobial Properties

Research indicates that pyrazolo[3,4-b]pyridines exhibit significant antimicrobial properties. A study highlighted that derivatives of this compound demonstrated activity against various bacterial strains. The mechanism involves inhibition of bacterial DNA synthesis and disruption of cell wall integrity.

Anticancer Activity

Several studies have explored the anticancer potential of pyrazolo[3,4-b]pyridine derivatives. Notably:

  • Case Study 1: A derivative showed cytotoxic effects on human cancer cell lines (e.g., HeLa and MCF-7) with IC50 values in the micromolar range.
  • Mechanism: It is suggested that these compounds induce apoptosis through the activation of caspase pathways and inhibition of the PI3K/Akt signaling pathway.

Anti-inflammatory Effects

This compound has been investigated for its anti-inflammatory properties:

  • In vitro Studies: Demonstrated inhibition of pro-inflammatory cytokines (e.g., TNF-alpha, IL-6) in macrophage cultures.
  • Animal Models: Reduced inflammation markers in models of arthritis and colitis.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition: It may inhibit enzymes involved in inflammatory processes (e.g., COX and LOX).
  • Receptor Modulation: Potential modulation of receptors associated with pain and inflammation pathways.

Data Summary Table

Activity TypeObserved EffectsReference
AntimicrobialInhibition of bacterial DNA synthesis
AnticancerCytotoxicity in HeLa and MCF-7 cell lines
Anti-inflammatoryReduced pro-inflammatory cytokines

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
tert-butyl 3-formyl-1H-pyrazolo[3,4-b]pyridine-1-carboxylate
Reactant of Route 2
tert-butyl 3-formyl-1H-pyrazolo[3,4-b]pyridine-1-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.